molecular formula C36H38O15 B1244074 curtisian C

curtisian C

Cat. No. B1244074
M. Wt: 710.7 g/mol
InChI Key: OOCWZGJDLBNMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curtisian C is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy group at position 3', hydroxy groups at positions 4 and 4'' a (3-hydroxybutanoyl)oxy group at position 6' and [3-(acetyloxy)butanoyl]oxy groups at positions 2' and 5' respectively. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is an acetate ester, a member of phenols and a para-terphenyl. It derives from a 3-hydroxybutyric acid. It derives from a hydride of a 1,4-diphenylbenzene.

Scientific Research Applications

Antioxidant Activity

Curtisian C, along with other p-terphenyl derivatives from the inedible mushroom Paxillus curtisii, has been studied for its antioxidant properties. Research has identified curtisians I-L, E-H, and others, demonstrating significant antioxidative activities. These activities were assessed through various methods like DPPH radical-scavenging effect, indicating their potential in combating oxidative stress-related damage (Quang et al., 2003); (Quang et al., 2003).

Neuroprotective Effects

Studies have also explored the neuroprotective effects of p-terphenyl curtisians against glutamate neurotoxicity. Curtisians were found to protect cortical neurons from glutamate-induced toxicity and exhibited potent antioxidative activity against iron-mediated oxidative damage, highlighting their potential in preventing and treating neurodegenerative diseases (Lee et al., 2003).

Free Radical Scavenging

Further research has isolated new p-terphenyl compounds, including curtisians A-D, from Paxillus curtisii, showing inhibitory activity against lipid peroxidation. This points to their role as free radical scavengers, which is crucial in protecting cells from oxidative stress (Yun et al., 2000).

Iron Chelation

Another significant aspect of curtisians' functionality is their iron chelation ability. The catechol moiety of p-terphenyl is a key factor for this ability, indicating a potential role in mitigating iron-mediated damage in biological systems (Lee et al., 2013).

DNA Protection

Curtisians have also shown significant protective effects against oxidative damage of DNA by hydroxyl radicals, further emphasizing their potential in biomedical applications, particularly in the prevention of diseases caused by oxidative stress (Lee et al., 2009).

properties

Molecular Formula

C36H38O15

Molecular Weight

710.7 g/mol

IUPAC Name

[4-acetyloxy-2,5-bis(3-acetyloxybutanoyloxy)-3,6-bis(4-hydroxyphenyl)phenyl] 3-hydroxybutanoate

InChI

InChI=1S/C36H38O15/c1-18(37)15-28(43)49-36-32(25-9-13-27(42)14-10-25)34(50-29(44)16-19(2)46-21(4)38)33(48-23(6)40)31(24-7-11-26(41)12-8-24)35(36)51-30(45)17-20(3)47-22(5)39/h7-14,18-20,37,41-42H,15-17H2,1-6H3

InChI Key

OOCWZGJDLBNMPT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)OC(=O)CC(C)OC(=O)C)OC(=O)C)C3=CC=C(C=C3)O)OC(=O)CC(C)OC(=O)C)O

synonyms

curtisian C
curtisian-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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